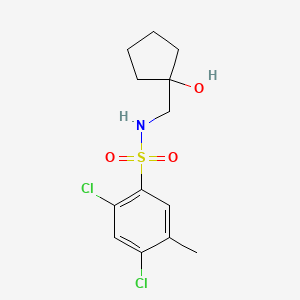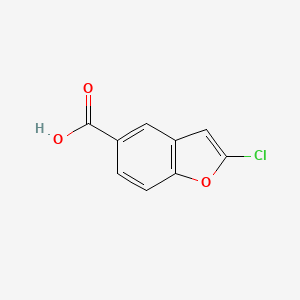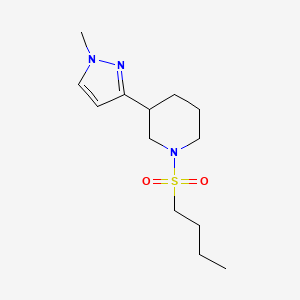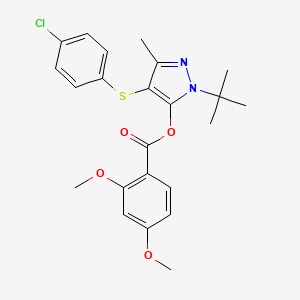
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide, also known as CP 31398, is a small molecule that has been widely studied for its potential use in cancer treatment. It was originally identified as a compound that could rescue the function of mutant p53, a tumor suppressor protein that is commonly mutated in cancer cells. Since then, CP 31398 has been extensively studied for its mechanism of action and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 involves its ability to bind to mutant p53 and stabilize its structure. This restores the function of the protein and allows it to activate genes involved in apoptosis and cell cycle regulation. 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell growth and proliferation, and increases sensitivity to chemotherapy drugs. In addition, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 is its ability to restore the function of mutant p53, which is commonly found in many types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has some limitations in lab experiments. It is relatively unstable and can degrade over time, which can affect its effectiveness. In addition, it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398. One area of research is the development of new formulations that can improve its stability and solubility. Another area of research is the identification of new targets for 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398, such as other proteins involved in cancer cell growth and proliferation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 involves several steps, starting with the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with cyclopentanol to form 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide. The compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been studied extensively for its potential use in cancer treatment. It has been shown to restore the function of mutant p53, which is commonly found in many types of cancer cells. In addition, 2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide 31398 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-6-12(11(15)7-10(9)14)20(18,19)16-8-13(17)4-2-3-5-13/h6-7,16-17H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVNIAJSYWZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1-hydroxycyclopentyl)methyl)-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)
![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012093.png)




![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)





![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)